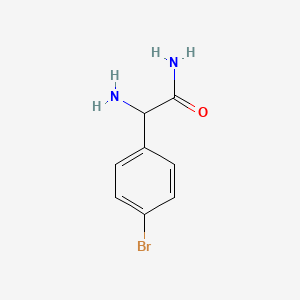

2-Amino-2-(4-bromophenyl)acetamide

Description

Significance of Small Molecule Amides in Medicinal Chemistry and Drug Discovery

The amide functional group is a cornerstone of medicinal chemistry, with its prevalence underscored by the fact that approximately a quarter of all currently marketed drugs contain at least one amide bond. sigmaaldrich.com This ubiquity is due to the unique properties of the amide linkage. Amides are relatively stable and can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like proteins and enzymes. lookchem.commdpi.com

The stability of the amide bond, a result of resonance that imparts a partial double bond character to the C-N bond, makes it a reliable scaffold in drug design. mdpi.com Furthermore, the presence of an amide group can significantly influence a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, by affecting solubility and permeability. uni.lu The versatility of amides allows them to be incorporated into a wide array of therapeutic agents, including antibacterial, antiviral, anti-inflammatory, and anticancer drugs. uni.lu

Overview of Halogenated Phenyl Derivatives in Bioactive Compounds

The incorporation of halogen atoms, such as bromine, into phenyl rings is a widely used strategy in drug design. Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for target receptors. acs.org The bromine atom in the para-position of the phenyl ring in 2-Amino-2-(4-bromophenyl)acetamide is a key feature. This substitution can enhance the compound's ability to interact with biological targets through halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and selectivity.

Research has shown that halogenated phenyl derivatives are integral to a variety of bioactive compounds. For instance, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been investigated for their antimicrobial and antiproliferative activities. researchgate.net Similarly, other bromo-phenyl containing structures have been explored for their potential as antidiabetic and kappa-opioid receptor agonist agents. acs.orgmdpi.com The position of the halogen on the phenyl ring can also be crucial in determining the biological activity of the compound. acs.org

Chemical Precursors and Related Scaffolds in Pharmaceutical Research

In pharmaceutical research, the development of new drugs often relies on the use of versatile chemical precursors and scaffolds that can be readily modified to create libraries of related compounds. This compound can be viewed as such a scaffold. Its structure, featuring a primary amine, an amide, and a brominated phenyl ring, offers multiple points for chemical modification.

The α-amino-α-phenylacetamide core is a recognized pharmacophore in its own right, with derivatives having been studied for various therapeutic applications, including as antispasmodics. acs.org The synthesis of derivatives from such precursors is a common strategy in drug discovery. For example, a general approach to synthesizing related acetamide (B32628) derivatives involves the reaction of a bromoacetyl precursor with an appropriate amine. irejournals.com Specifically, compounds like 2-bromo-N-(aryl)acetamide can be used as intermediates to be reacted with various amines to produce a range of 2-amino-N-(aryl)acetamide derivatives. irejournals.comprepchem.com This modular approach allows for the systematic exploration of the structure-activity relationships of a given chemical class. While specific research on this compound is limited, its structural similarity to other researched compounds suggests its potential as a valuable intermediate in the synthesis of new bioactive molecules. uni.lu

Chemical Compound Data

Below are the key identifiers and properties for this compound and its common salt form.

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C8H9BrN2O uni.lu |

| Molecular Weight | 229.07 g/mol |

| Monoisotopic Mass | 227.98982 Da uni.lu |

| Common Salt Form | This compound hydrochloride |

| CAS Number (Hydrochloride) | 2901065-28-7 bldpharm.com |

| Molecular Weight (Hydrochloride) | 265.53 g/mol bldpharm.com |

Research Findings on Related Compounds

While direct research on the biological activity of this compound is not widely published, studies on structurally similar molecules provide insight into its potential applications.

| Related Compound Structure | Investigated Biological Activity | Reference |

|---|---|---|

| N-phenylacetamide derivatives | Antibacterial, anticonvulsant, HIV-1 inhibitor | irejournals.com |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial and antiproliferative | researchgate.net |

| 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] sigmaaldrich.comuni.luthiazin-2-yl)-N-(2-bromophenyl) acetamide | Antidiabetic (α-glucosidase and α-amylase inhibition) | mdpi.com |

| α-Amino-α-phenylacetamides | Antispasmodic | acs.org |

Properties

IUPAC Name |

2-amino-2-(4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAHHDPULBZDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950651-22-6 | |

| Record name | 2-amino-2-(4-bromophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 2 4 Bromophenyl Acetamide and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For 2-Amino-2-(4-bromophenyl)acetamide, the key functional groups for disconnection are the amide and the α-amino group. The primary disconnections break the molecule down at bonds that are most logically formed in a forward synthesis, typically next to heteroatoms like nitrogen or oxygen. amazonaws.comias.ac.in

Two logical disconnections for this compound are:

C(O)-N Bond Disconnection: Breaking the amide bond suggests a synthesis from an activated derivative of 2-amino-2-(4-bromophenyl)acetic acid and ammonia (B1221849). This is a standard method for amide formation.

C-N Bond Disconnection: Disconnecting the α-amino group points to a precursor like 2-bromo-2-(4-bromophenyl)acetamide (B13005064), which could undergo nucleophilic substitution with an ammonia equivalent.

A further disconnection of the 2-bromo-2-(4-bromophenyl)acetamide intermediate suggests it can be formed from 4-bromophenylacetic acid, which itself can be synthesized from simpler starting materials.

Table 1: Retrosynthetic Analysis of this compound

| Disconnection Point | Retrosynthetic Step | Synthons | Potential Synthetic Reagents |

| Amide C-N bond | Amide Formation | 2-amino-2-(4-bromophenyl)acyl cation + Amide anion | 2-Amino-2-(4-bromophenyl)acetic acid nih.gov + Coupling Agent; or its acyl chloride + Ammonia |

| α-Amino C-N bond | Nucleophilic Substitution | 2-(4-bromophenyl)acetamide α-cation + Amino anion | 2-Bromo-2-(4-bromophenyl)acetamide + Ammonia |

| Aryl-C bond | Friedel-Crafts or equivalent | 4-bromophenyl cation + Glycine (B1666218) enolate equivalent | 4-Bromobenzaldehyde (via Strecker or similar synthesis) |

Established Synthetic Pathways and Reaction Mechanisms

Established pathways for synthesizing α-amino amides often rely on robust, well-understood reactions, even if they are not always the most efficient or environmentally friendly.

A common laboratory-scale synthesis builds the molecule step-by-step from readily available starting materials. One plausible route involves the synthesis of an α-halo amide intermediate followed by amination.

Preparation of N-(4-bromophenyl)acetamide: The synthesis can begin with the acetylation of 4-bromoaniline (B143363). A new polymorph of N-(4-bromophenyl)acetamide has been synthesized by refluxing 4-bromoaniline in acetic acid. nih.gov

α-Bromination: The resulting N-(4-bromophenyl)acetamide can then be brominated at the α-carbon. However, a more direct route involves the reaction of 4-bromoaniline with bromoacetyl bromide to form 2-bromo-N-(4-bromophenyl)acetamide. nih.gov This intermediate is a key precursor for introducing the α-amino group.

Amination: The final step is the reaction of 2-bromo-N-(4-bromophenyl)acetamide with ammonia. This is a nucleophilic substitution reaction where ammonia displaces the bromide ion to yield the target compound, this compound. A similar methodology has been used to synthesize a series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives by reacting 2-bromo-N-(p-chlorophenyl) acetamide with various amines. irejournals.com

An alternative conventional route is the Strecker synthesis, starting from 4-bromobenzaldehyde, which would produce 2-amino-2-(4-bromophenyl)acetonitrile. Subsequent hydrolysis would yield the corresponding amino acid, 2-amino-2-(4-bromophenyl)acetic acid, which can then be converted to the primary amide.

For larger-scale production, conventional laboratory methods are often optimized to improve yield, reduce costs, and simplify operations. Key considerations include using one-pot reactions and exploring technologies like flow chemistry.

Catalytic Methods: The use of catalytic reduction methods, such as using Raney Nickel with hydrogen gas or reduced iron powder, are common in scalable syntheses for converting nitro groups to amines, which could be relevant if starting from a nitrated precursor. google.com

Flow Chemistry: Modern scalable synthesis increasingly utilizes flow chemistry, where reagents are pumped through a reactor. This allows for better control over reaction conditions, improved safety, and easier scalability. A scalable synthesis of unnatural amino acids was achieved using a photocatalytic cross-electrophile coupling in a flow reactor, yielding grams of product with short reaction times. princeton.edu This technology could be adapted for the final amination step in the synthesis of this compound.

Table 2: Comparison of Synthetic Route Characteristics

| Feature | Conventional Lab Synthesis | Optimized & Scalable Synthesis |

| Scale | Milligram to gram | Gram to kilogram |

| Methodology | Stepwise with intermediate isolation | One-pot procedures, continuous flow |

| Reagents | Often stoichiometric | Catalytic, easily recoverable |

| Waste | Higher E-factor (more waste per kg product) | Lower E-factor, solvent recycling |

| Example | Stepwise bromination and amination nih.gov | Multi-step one-pot synthesis, flow chemistry nih.govprinceton.edu |

Novel Synthetic Approaches and Innovations

Recent advances in chemical synthesis focus on sustainability and the ability to produce specific stereoisomers of chiral molecules.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov The 12 principles of green chemistry provide a framework for creating more sustainable synthetic routes. nih.gov

Key principles applicable to the synthesis of this compound include:

Safer Solvents: Traditional peptide and amide syntheses often use solvents like N,N-dimethylformamide (DMF) and dichloromethane, which have significant toxicity concerns. Greener alternatives such as ethyl acetate (B1210297) or propylene (B89431) carbonate have been shown to be effective replacements in both solution- and solid-phase peptide synthesis. unibo.itrsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and catalytic reactions are inherently more atom-economical than multi-step processes with stoichiometric reagents.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, carry out a reaction indefinitely.

Design for Degradation: This principle involves designing chemical products that break down into innocuous substances after their use, minimizing their environmental persistence. nih.gov

The α-carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S forms). As biological systems often interact differently with each enantiomer, methods for producing enantiomerically pure compounds are highly valuable. nih.gov

Several strategies for asymmetric synthesis can be applied:

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a subsequent reaction stereoselectively. For example, a nickel(II) complex formed from a glycine Schiff base and a chiral auxiliary can be diastereoselectively alkylated to produce enantiomerically enriched α-amino acids after removal of the auxiliary. nih.govnih.gov

Chiral Catalysis: A small amount of a chiral catalyst can generate large quantities of an optically active product. This includes the use of chiral metal complexes or metal-free organocatalysts. Recent advances have focused on asymmetric organocatalysis for reactions like the conjugate addition of aldehydes to nitroalkenes. nih.gov

Racemization-Free Coupling Reagents: In peptide and amide synthesis, preventing the racemization of chiral centers is crucial. A variety of modern coupling reagents have been developed that facilitate amide bond formation with minimal loss of stereochemical integrity. rsc.org These reagents provide a greener and more efficient alternative for synthesizing chiral amides. rsc.org

Advanced Methodologies for Compound Derivatizationnih.govmdpi.com

The strategic derivatization of this compound is crucial for modulating its physicochemical properties and biological activity. Advanced synthetic methodologies offer precise control over molecular architecture, enabling the creation of novel analogs with tailored functions. These methods, including transition metal-catalyzed cross-coupling, C-H activation, and enzymatic modifications, provide powerful tools for structural diversification.

Transition metal-catalyzed cross-coupling reactions are particularly well-suited for modifying the aryl halide moiety of this compound. The presence of a bromine atom on the phenyl ring provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. Methodologies like the Hiyama, Suzuki, and Stille couplings are versatile for this purpose. nih.gov For instance, the Hiyama cross-coupling reaction, which pairs organic halides with organosilicon compounds, is a potent method for generating C-C bonds. nih.gov Similarly, multimetallic catalysis, where two distinct metal catalysts work in concert, can enable challenging cross-coupling reactions, such as the coupling of aryl bromides with aryl triflates, offering a pathway to complex biaryl structures that might be inaccessible with a single catalyst. gcwgandhinagar.com

Enzymatic modifications represent another frontier in compound derivatization, offering high specificity and mild reaction conditions. mdpi.com Enzymes such as proteases and transglutaminase can modify polypeptide backbones, while other enzymes are capable of more specific transformations. mdpi.com For amino acid-like structures, enzymes like L-amino acid deaminase (LAAD) and D-aminotransferase (DAAT) can be used in multi-enzyme systems to achieve stereoinversion or the synthesis of unnatural D-amino acids. nih.gov Such biocatalytic approaches could potentially be adapted to modify the amino or acetamide groups of this compound, introducing new functional groups or altering its stereochemistry with high precision. For example, the selective coupling of amino acids to a core structure has been demonstrated using enzymes like XimA.

The following tables detail some of the advanced derivatization strategies that can be applied to this compound.

Table 1: Potential Cross-Coupling Reactions for Derivatization

This table illustrates various palladium-catalyzed cross-coupling reactions that could be applied to the aryl bromide of this compound to generate diverse derivatives.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product Structure |

| Hiyama Coupling | Aryltrimethoxysilane | Pd(OAc)₂ / Ligand | 2-Amino-2-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | 2-Amino-2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetamide |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 2-Amino-2-(4-(phenylethynyl)phenyl)acetamide |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | 2-Amino-2-(4-(phenylamino)phenyl)acetamide |

Table 2: Illustrative Enzymatic Derivatization Approaches

This table outlines potential enzymatic modifications for this compound, highlighting the enzyme class and the type of transformation.

| Enzyme Class | Specific Enzyme Example | Potential Transformation | Resulting Derivative |

| Transaminase | D-aminotransferase (DAAT) | Stereoinversion of the α-amino group | (R)-2-Amino-2-(4-bromophenyl)acetamide |

| Acylase/Amidase | Penicillin Acylase | Hydrolysis of the acetamide group | 2-Amino-2-(4-bromophenyl)acetic acid |

| Halogenase | Fe/αKG-dependent halogenase | Regioselective halogenation of the phenyl ring | 2-Amino-2-(3-chloro-4-bromophenyl)acetamide |

| Peptide Synthetase | XimA variants | Coupling of an amino acid to the primary amine | N-(1-(4-bromophenyl)-2-amino-2-oxoethyl)alanine |

Advanced Spectroscopic and Spectrometric Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For 2-Amino-2-(4-bromophenyl)acetamide, both ¹H (proton) and ¹³C (carbon-13) NMR are critical for a complete structural assignment.

Due to the absence of specific, publicly available NMR data for this compound, the following table presents expected chemical shifts based on the analysis of structurally similar compounds, such as 4-bromophenyl acetamide (B32628) and other α-amino acetamides. rsc.orgznaturforsch.com The expected shifts are predicted based on the electronic effects of the bromine atom, the amino group, and the acetamide functionality on the phenyl ring and the aliphatic chain.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic H (ortho to Br) | 7.4 - 7.6 | Doublet | |

| Aromatic H (meta to Br) | 7.2 - 7.4 | Doublet | |

| Methine H (CH-NH₂) | 4.5 - 5.0 | Singlet/Triplet | Coupling may be observed with adjacent NH₂ protons. |

| Amide H (NH₂) | 7.0 - 8.0 | Broad Singlet | Chemical shift can be highly variable depending on solvent and concentration. |

| Amino H (NH₂) | 2.0 - 3.5 | Broad Singlet | Chemical shift can be highly variable and may exchange with solvent protons. |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| Carbonyl C=O | 170 - 175 | |

| Aromatic C (C-Br) | 120 - 125 | |

| Aromatic C (C-CH) | 135 - 140 | Quaternary carbon. |

| Aromatic CH (ortho to Br) | 130 - 133 | |

| Aromatic CH (meta to Br) | 128 - 130 | |

| Methine C (CH-NH₂) | 55 - 65 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₈H₉BrN₂O.

Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 228.9971 |

| [M+Na]⁺ | 250.9790 |

| [M-H]⁻ | 226.9825 |

Key fragmentation pathways would likely involve the cleavage of the C-C bond alpha to the amino group, loss of the acetamide group, and cleavage of the bromine atom. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Data from related compounds like N-(4-bromophenyl)acetamide provides a useful reference. mdpi.com

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine and Amide) | 3400 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1640 - 1550 | Medium |

| C-N Stretch | 1400 - 1200 | Medium |

| C-Br Stretch | 600 - 500 | Medium to Strong |

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The Raman spectrum of a related compound, 4'-Bromoacetanilide, shows characteristic peaks that can be used for comparative analysis. chemicalbook.com The aromatic ring vibrations and the C-Br stretch are expected to be prominent in the Raman spectrum of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Although a crystal structure for the title compound is not available in the public domain, data from the closely related molecule, 2-Bromo-N-(4-bromophenyl)acetamide, offers valuable structural insights. nih.gov The analysis of this related structure reveals important information about the conformation and packing of similar molecules in the solid state.

Crystallographic Data for the Related Compound: 2-Bromo-N-(4-bromophenyl)acetamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z | 4 |

In the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide, molecules are linked by N—H···O hydrogen bonds, forming supramolecular chains. It is highly probable that this compound would also exhibit extensive hydrogen bonding networks involving the amino and amide groups, which would significantly influence its crystal packing and physical properties.

Structure Activity Relationship Sar Studies of 2 Amino 2 4 Bromophenyl Acetamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-amino-2-(4-bromophenyl)acetamide derivatives can be significantly altered by modifying substituents on the phenyl ring, the acetamide (B32628) nitrogen, or the amino group. Research has shown that even minor changes can lead to substantial differences in efficacy and target selectivity.

For instance, in a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives, the introduction of various amines at the 2-position resulted in compounds with moderate to high antibacterial activities against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com The nature of the amine substituent plays a critical role in determining the antibacterial spectrum and potency. irejournals.com

Similarly, in the context of anticancer research, modifications to the N2-benzyl ring in tetrahydropyrazino[1,2-a]indole analogs, which share a related structural motif, demonstrated that substituents can alter growth inhibitory activity and tumor selectivity. mdpi.com Specifically, introducing electron-withdrawing groups like nitro (NO₂), cyano (CN), or trifluoromethoxy (OCF₃) at the para-position of the N2-benzyl ring enhanced tumor selectivity and inhibitory activity in certain cancer cell lines. mdpi.com This suggests that electronic properties and the position of substituents on the aromatic ring are key determinants of biological effect.

Furthermore, studies on other acetamide derivatives highlight the importance of the substituent on the phenyl ring. For example, in a series of 4-amino-2-thiopyrimidine derivatives, substitutions on the phenylacetamide moiety influenced their ability to inhibit platelet aggregation. nih.gov

The data below illustrates the impact of substituent modifications on the biological activity of related acetamide derivatives.

| General Structure | Substituent (R) | Biological Activity | Key Findings |

| 2-amino-N-(p-chlorophenyl)acetamide | Butylamine, Octylamine, Piperidine, 3-Fluoroaniline | Antibacterial | All derivatives showed moderate to high activity against various bacterial strains. irejournals.com |

| 2-(substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide | 4-NO₂, 4-CN, 4-OCF₃ on N2-benzyl | Anticancer | Increased tumor selectivity and inhibitory activity in PTEN-deficient cells. mdpi.com |

| 4-amino-2-thiopyrimidine derivatives | Various on phenylacetamide | Platelet Aggregation Inhibition | Substitutions influenced the potency of platelet aggregation inhibition. nih.gov |

Conformational Analysis and Bioactivity Correlation

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound derivatives helps in understanding how they interact with their biological targets. The rigidity and flexibility of the molecule, as well as the spatial arrangement of key functional groups, are critical for optimal binding.

Studies on proline-rich peptides have shown that the puckering of the pyrrolidine (B122466) ring (Cγ-endo vs. Cγ-exo) influences the cis/trans isomerization of the preceding amide bond, which in turn affects the peptide's helical conformation and biological function. mdpi.com Similarly, for derivatives of this compound, the preferred conformation of the side chains and their interaction with the core structure will dictate the presentation of pharmacophoric features to the biological target.

For instance, in spirooxindole derivatives, which are synthesized through cycloaddition reactions, the resulting compounds have a rigid three-dimensional structure with defined stereogenic centers. researchgate.net This rigidity can be advantageous for locking the molecule into a bioactive conformation, potentially leading to higher affinity and selectivity for its target.

Pharmacophore Elucidation and Ligand Design Principles

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govnih.gov For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors (from the amino and amide groups), hydrogen bond acceptors (from the amide carbonyl), a hydrophobic aromatic region (the bromophenyl ring), and potentially a halogen bond donor (the bromine atom).

The development of a pharmacophore model often begins with a set of active compounds. For example, a study on histone deacetylase 2 (HDAC2) inhibitors used a dataset of 48 molecules to generate a pharmacophore model consisting of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic center, and an aromatic ring. nih.gov This model was then used for virtual screening to identify new potential inhibitors. nih.gov

Applying this to this compound, the key pharmacophoric features would be:

Aromatic Ring: The 4-bromophenyl group, which can engage in hydrophobic and aromatic interactions.

Hydrogen Bond Donor: The primary amino group and the N-H of the acetamide.

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide.

Halogen Atom: The bromine atom, which can participate in halogen bonding, a specific type of non-covalent interaction.

The table below outlines a hypothetical pharmacophore model for this compound derivatives based on common principles.

| Pharmacophoric Feature | Corresponding Structural Element | Potential Interaction with Target |

| Aromatic/Hydrophobic | 4-Bromophenyl ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor | -NH₂ group, -NH- of acetamide | Forms hydrogen bonds with acceptor groups on the target protein (e.g., carbonyl oxygen, carboxylate) |

| Hydrogen Bond Acceptor | C=O of acetamide | Forms hydrogen bonds with donor groups on the target protein (e.g., -NH, -OH) |

| Halogen Bond Donor | Bromine atom | Interacts with electron-rich atoms like oxygen or sulfur on the target |

By understanding these SAR principles, medicinal chemists can rationally design novel derivatives of this compound with improved biological profiles. This involves a continuous cycle of designing, synthesizing, and testing new compounds to refine the pharmacophore model and optimize the lead structure.

Pre Clinical Pharmacological and Biological Investigations

In vitro Biological Activity Profiling

Enzyme Inhibition or Activation Studies

No data available.

Receptor Binding and Functional Assays

No data available.

Cell-Based Assays (e.g., cytotoxicity, proliferation, apoptosis, signaling pathways)

No data available.

Mechanistic Studies at the Molecular and Cellular Levels

No data available.

Target Identification and Validation

No data available.

In vivo Pre-clinical Efficacy Studies in Animal Models

No data available.

Due to the lack of specific research findings for 2-Amino-2-(4-bromophenyl)acetamide in the public domain, it is not possible to generate the requested article with the required level of detail and scientific accuracy. Further research would be needed to elucidate the pharmacological and biological properties of this compound.

Selection and Justification of Disease Models

For novel compounds with potential central nervous system activity, particularly those structurally analogous to known anticonvulsants, initial preclinical evaluation typically employs standardized seizure models. The most common of these are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests in mice and rats. nih.gov

The MES test is a model for generalized tonic-clonic seizures, and a compound's ability to prevent the hind limb tonic extension phase is an indicator of its potential to inhibit seizure spread. researchgate.net This model is considered a benchmark for identifying agents effective against this major seizure type. The scPTZ model, on the other hand, induces clonic seizures and is used to identify compounds that may raise the seizure threshold. mdpi.com It is a primary screen for agents potentially effective against absence seizures. The selection of these models is justified by their high predictive value for anticonvulsant efficacy in corresponding human epilepsies. researchgate.net

Dose-Response Relationships in Animal Studies

Information regarding specific dose-response relationships for this compound in animal studies is not available in the reviewed literature. Typically, for related aminoacetamide derivatives, researchers would administer a range of doses to establish the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the test population. nih.gov For anticonvulsant screening, this would be the dose that protects 50% of the animals from seizures in the MES or scPTZ tests. mdpi.com

Pharmacodynamic Marker Analysis in Pre-clinical Models

There is no specific information available on the analysis of pharmacodynamic markers for this compound in preclinical models. For this class of compounds, investigations might explore effects on neurotransmitter systems implicated in epilepsy. For instance, some studies on related structures investigate whether the anticonvulsant activity is mediated through interaction with voltage-gated sodium channels or by modulating the GABAergic system. nih.govnih.gov This can involve measuring levels of neurotransmitters like gamma-aminobutyric acid (GABA) in brain tissue following drug administration. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies specifically investigating the interaction of 2-Amino-2-(4-bromophenyl)acetamide with any biological target have been found in the reviewed literature. Such studies would be crucial in predicting the binding mode and affinity of the compound to the active site of proteins, which is a fundamental step in drug discovery.

Molecular Dynamics Simulations for Conformational Stability

There are no published molecular dynamics simulation studies that focus on the conformational stability and dynamics of this compound. This type of analysis would provide insights into the flexibility of the molecule and how its conformation changes over time in a simulated biological environment.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

No QSAR studies that include this compound within their dataset to build predictive models of biological activity have been identified. QSAR models are valuable for predicting the activity of new compounds based on their chemical structure.

Virtual Screening and De novo Design Strategies

There is no evidence in the scientific literature of this compound being identified as a hit in any virtual screening campaigns or being used as a scaffold in de novo design strategies. These methods are used to explore large chemical spaces for novel compounds with desired properties.

Pre Clinical Pharmacokinetics and Metabolism Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Pre-clinical Models

There are no published studies detailing the ADME profile of 2-Amino-2-(4-bromophenyl)acetamide in any preclinical models. Consequently, no data tables on its absorption rates, tissue distribution, metabolic fate, or excretion routes can be provided.

Identification of Metabolic Pathways and Key Metabolites

The metabolic pathways for this compound have not been elucidated in the scientific literature. As a result, its key metabolites remain unidentified.

Enzyme Induction and Inhibition Profiles (Pre-clinical)

There is no available data on the potential of this compound to induce or inhibit key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, in preclinical models.

Chemical Modifications and Prodrug Strategies for Enhanced Bioactivity Pre Clinical Focus

Design and Synthesis of Prodrugs for Improved Pharmacological Properties

Information regarding the specific design and synthesis of prodrugs for 2-Amino-2-(4-bromophenyl)acetamide is not available in the reviewed scientific literature.

Bioreversible Linkers and Release Mechanisms

There is no available data concerning the use of bioreversible linkers and their corresponding release mechanisms in the context of prodrugs derived from this compound.

Impact of Prodrugs on Pre-clinical Pharmacokinetic Profiles

Pre-clinical pharmacokinetic data for any potential prodrugs of this compound have not been published. Such studies would typically involve evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of the prodrug and the parent compound in animal models. The absence of this information indicates a significant gap in the preclinical development of this specific chemical entity as a therapeutic agent.

Emerging Research Avenues and Future Perspectives

Potential for the 2-Amino-2-(4-bromophenyl)acetamide Scaffold in Novel Therapeutic Areas

The this compound scaffold is considered a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility opens up a broad spectrum of therapeutic possibilities. Research into derivatives of similar N-phenylacetamide and 2-arylacetamide structures has already demonstrated a range of pharmacological activities. smolecule.comirejournals.comresearchgate.net

The inherent reactivity and structural features of the this compound core allow for its modification and elaboration to target various disease pathways. Current research suggests potential applications in the following areas:

Antimicrobial Agents : Derivatives of N-phenylacetamide have shown promise as antibacterial agents. irejournals.com The structural similarity of 2-arylacetamides to natural benzyl penicillin provides a foundation for developing new antibiotics to combat resistant bacterial strains. researchgate.net

Anticancer Therapeutics : The core scaffold has been investigated for its potential in oncology. smolecule.com By modifying the peripheral chemical groups, researchers can fine-tune the molecule's ability to interact with specific targets involved in cancer cell proliferation and survival.

Anti-inflammatory Drugs : The acetamide (B32628) moiety is a key feature in several known anti-inflammatory agents. Investigations into derivatives of the this compound scaffold have indicated potential anti-inflammatory properties. smolecule.com

Anticonvulsant and Neuroprotective Agents : The broader class of thiazolidinedione derivatives, which share some structural motifs, has been explored for anticonvulsant activities. nih.gov This suggests a potential avenue for developing novel treatments for neurological disorders based on the this compound scaffold.

The table below summarizes the potential therapeutic applications of this versatile scaffold based on findings from related compound classes.

| Therapeutic Area | Rationale |

| Antimicrobial | Structural similarity to existing antibiotics like penicillin and demonstrated activity in related N-phenylacetamide derivatives. irejournals.comresearchgate.net |

| Anticancer | Observed inhibitory effects on certain cancer cell lines in related compounds. smolecule.com |

| Anti-inflammatory | Presence of the acetamide group, a common feature in anti-inflammatory drugs, and observed activity in similar scaffolds. smolecule.com |

| Anticonvulsant | Therapeutic potential demonstrated by related heterocyclic compounds like thiazolidinediones. nih.gov |

Challenges and Opportunities in Early-Stage Drug Discovery

The journey of a drug from a promising scaffold to a clinical candidate is fraught with challenges. Early-stage drug discovery for compounds based on the this compound scaffold is no exception. However, these challenges are often accompanied by significant opportunities for innovation.

Challenges:

Stereochemistry : The core structure contains a chiral center, meaning that controlling the stereochemistry during synthesis is crucial, as different enantiomers can have vastly different biological activities and safety profiles.

Pharmacokinetic Properties : A significant hurdle in early-stage development is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. Unpredictable characteristics such as in vivo half-life and off-target effects can derail an otherwise promising candidate. pharmaceutical-technology.com

Environmental Impact : Traditional peptide and amide synthesis methods can be resource-intensive and generate significant chemical waste, posing environmental concerns. mdpi.com

Opportunities:

Green Chemistry : There is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This includes the exploration of catalytic and direct amide formation techniques to reduce waste and improve efficiency. mdpi.com

High-Throughput Experimentation (HTE) : Automated and parallel synthesis techniques can significantly accelerate the design-make-test-analyze cycle. HTE allows researchers to rapidly generate and screen large libraries of derivatives to identify promising lead compounds. nih.gov

Structural Modification : The scaffold's versatility allows for strategic modifications to enhance its properties. For instance, techniques like cyclization can be employed to improve the metabolic stability of the molecule and reduce enzymatic degradation. mdpi.com

Fragment-Based Drug Discovery : The this compound scaffold can be used as a starting point in fragment-based approaches, where smaller molecular fragments are screened and then grown or linked to create a potent drug candidate.

The following table outlines the key challenges and the corresponding opportunities for innovation in the early-stage discovery process for this scaffold.

| Challenge | Opportunity for Innovation |

| Complex Multi-Step Synthesis | Development of more efficient, high-yield synthetic routes and utilization of High-Throughput Experimentation (HTE). mdpi.comnih.gov |

| Control of Stereochemistry | Application of advanced asymmetric synthesis techniques to produce enantiomerically pure compounds. |

| Suboptimal Pharmacokinetics | Strategic structural modifications (e.g., cyclization) to improve metabolic stability and ADME profiles. mdpi.compharmaceutical-technology.com |

| Environmental Concerns | Adoption of green chemistry principles and sustainable synthetic methodologies. mdpi.com |

Integration of Advanced Technologies (e.g., AI in drug design) for Future Research

The integration of advanced computational technologies, particularly artificial intelligence (AI), is set to revolutionize the field of drug discovery. mdpi.com For the this compound scaffold, these technologies offer powerful tools to accelerate research and overcome many of the traditional challenges.

Predictive Modeling : AI algorithms can be trained on vast datasets of chemical and biological information to predict the properties of novel derivatives. This includes predicting physicochemical properties like solubility and bioavailability, as well as potential toxicity, thereby reducing the need for costly and time-consuming laboratory experiments. crimsonpublishers.commdpi.com

De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound scaffold with desired therapeutic properties. pharmaceutical-technology.comcrimsonpublishers.com These models can explore a vast chemical space to identify novel candidates that may not be conceived through traditional medicinal chemistry approaches.

Virtual Screening : AI-powered virtual screening can rapidly sift through massive compound libraries to identify molecules that are likely to bind to a specific biological target. mdpi.commdpi.com This accelerates the identification of initial "hits" for further development.

Retrosynthesis Planning : AI tools can analyze a target molecule and propose the most efficient and synthetically accessible routes for its creation. drugtargetreview.com This helps chemists to prioritize compounds that are not only effective but also manufacturable at scale.

The table below details the application of various AI technologies in the research and development of this compound derivatives.

| AI Technology | Application in Drug Discovery |

| Machine Learning Models | Predict physicochemical properties, toxicity, and bioactivity of novel derivatives. crimsonpublishers.commdpi.com |

| Generative Adversarial Networks (GANs) | Design novel molecules with optimized therapeutic profiles (de novo design). crimsonpublishers.com |

| Deep Learning Algorithms | Enhance high-throughput virtual screening to identify promising drug candidates from large databases. mdpi.com |

| Retrosynthetic AI | Predict optimal and efficient synthetic pathways for target molecules, assessing their manufacturability. drugtargetreview.com |

By leveraging these advanced technologies, researchers can navigate the complexities of drug discovery with greater speed and precision, unlocking the full therapeutic potential of the this compound scaffold for the development of next-generation medicines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.